molecular formula C3H8S2 B1204582 1,2-Propanedithiol CAS No. 814-67-5

1,2-Propanedithiol

Cat. No. B1204582
M. Wt: 108.23 g/mol
InChI Key: YGKHJWTVMIMEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075228

Procedure details

In the same manner, 4-phenyl-4-oxobutyric acid is converted to 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol; while the use of 1,2-propanedithiol and 2,3-butanedithiol affords 4-methyl- and 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenyl-1,3-dithiolane-2-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(=O)CCC(O)=O)C=CC=CC=1.[C:14]1([C:20]2([CH2:25][CH2:26]C(O)=O)[S:24]CC[S:21]2)C=CC=CC=1.[CH:30]([SH:33])([SH:32])[CH3:31]>>[CH2:20]([SH:24])[CH:25]([SH:32])[CH3:26].[CH3:14][CH:20]([SH:21])[CH:30]([SH:33])[CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC(=O)O)=O
Step Two
Name
2-phenyl-1,3-dithiolane-2-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(SCCS1)CCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(S)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)S)S
Name
Type
product
Smiles
CC(C(C)S)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04075228

Procedure details

In the same manner, 4-phenyl-4-oxobutyric acid is converted to 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol; while the use of 1,2-propanedithiol and 2,3-butanedithiol affords 4-methyl- and 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenyl-1,3-dithiolane-2-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(=O)CCC(O)=O)C=CC=CC=1.[C:14]1([C:20]2([CH2:25][CH2:26]C(O)=O)[S:24]CC[S:21]2)C=CC=CC=1.[CH:30]([SH:33])([SH:32])[CH3:31]>>[CH2:20]([SH:24])[CH:25]([SH:32])[CH3:26].[CH3:14][CH:20]([SH:21])[CH:30]([SH:33])[CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC(=O)O)=O
Step Two
Name
2-phenyl-1,3-dithiolane-2-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(SCCS1)CCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(S)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)S)S
Name
Type
product
Smiles
CC(C(C)S)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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